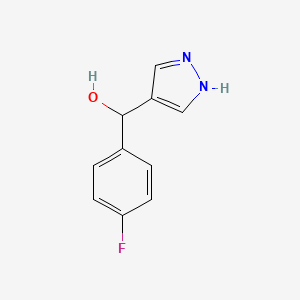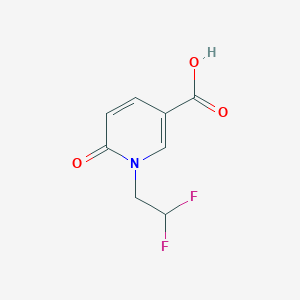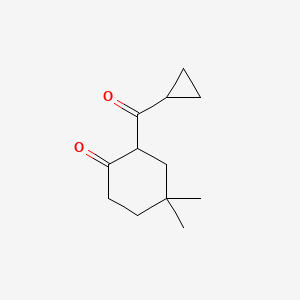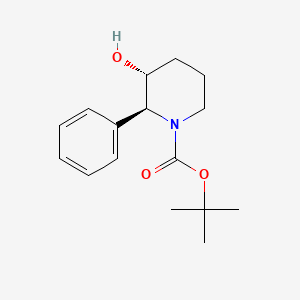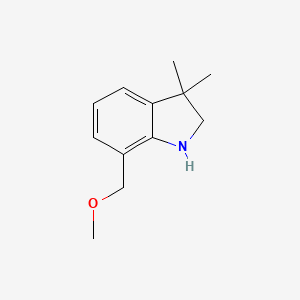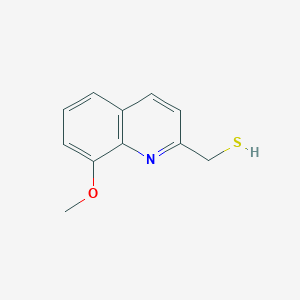
(8-Methoxyquinolin-2-YL)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Methoxyquinolin-2-YL)methanethiol is a chemical compound with the molecular formula C₁₁H₁₁NOS It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group at the 8th position and a methanethiol group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxyquinolin-2-YL)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline.
Substitution Reaction: A substitution reaction is carried out to introduce the methanethiol group at the 2nd position of the quinoline ring. This can be achieved using reagents such as thiols and appropriate catalysts under controlled conditions.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
(8-Methoxyquinolin-2-YL)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the methoxy group.
Substitution: The methoxy and thiol groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Disulfides: Formed by oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation.
Substituted Derivatives: Various derivatives can be synthesized by substitution reactions at the methoxy or thiol groups.
科学研究应用
(8-Methoxyquinolin-2-YL)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (8-Methoxyquinolin-2-YL)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and thiol groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound without the methoxy and thiol substitutions.
8-Methoxyquinoline: Lacks the methanethiol group.
2-Mercaptoquinoline: Lacks the methoxy group.
Uniqueness
(8-Methoxyquinolin-2-YL)methanethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H11NOS |
|---|---|
分子量 |
205.28 g/mol |
IUPAC 名称 |
(8-methoxyquinolin-2-yl)methanethiol |
InChI |
InChI=1S/C11H11NOS/c1-13-10-4-2-3-8-5-6-9(7-14)12-11(8)10/h2-6,14H,7H2,1H3 |
InChI 键 |
WYJJRBANYHIONC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1N=C(C=C2)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


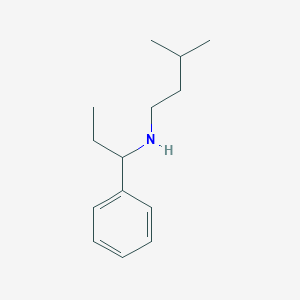
![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
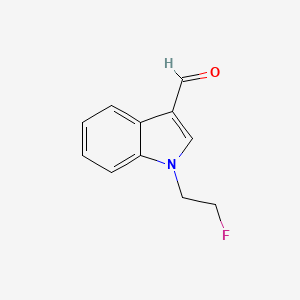
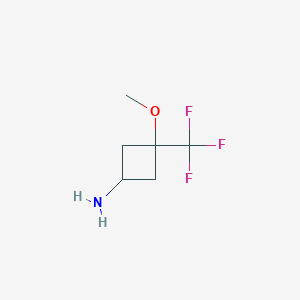


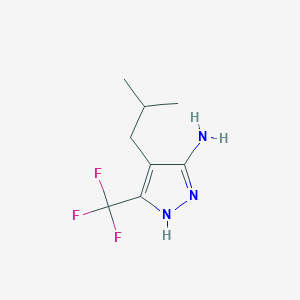
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
